molecular formula C5H7F6NO B13553451 (1S)-3,3,3-trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine

(1S)-3,3,3-trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine

Cat. No.: B13553451
M. Wt: 211.11 g/mol
InChI Key: OCQSSEXKSFDUAH-UWTATZPHSA-N
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Description

(1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine is a fluorinated amine compound characterized by the presence of trifluoromethyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3,3,3-trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropropene and formaldehyde.

    Reaction with Formaldehyde: The 3,3,3-trifluoropropene undergoes a reaction with formaldehyde in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including temperature control, pressure regulation, and the use of continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with new functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

(1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a probe in biochemical assays.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-3,3,3-trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    (1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)butylamine: Similar structure with an additional carbon atom in the alkyl chain.

    (1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)ethylamine: Similar structure with one less carbon atom in the alkyl chain.

    (1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)phenylamine: Similar structure with a phenyl group instead of an alkyl chain.

Uniqueness: (1S)-3,3,3-Trifluoro-2-(trifluoromethyl)-1-(hydroxymethyl)propylamine is unique due to its specific combination of trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

Molecular Formula

C5H7F6NO

Molecular Weight

211.11 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol

InChI

InChI=1S/C5H7F6NO/c6-4(7,8)3(2(12)1-13)5(9,10)11/h2-3,13H,1,12H2/t2-/m1/s1

InChI Key

OCQSSEXKSFDUAH-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

C(C(C(C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

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